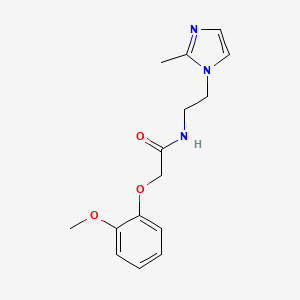
Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate, also known as EA-3167, is a chemical compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of cyclobutane-based compounds and has a unique chemical structure that makes it an attractive candidate for drug development.
Mechanism of Action
The exact mechanism of action of Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate is not fully understood. However, it is believed to exert its effects by interacting with specific receptors and enzymes in the body. For example, it has been shown to bind to the mu-opioid receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and can also inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate in lab experiments is its unique chemical structure, which allows for the development of novel drugs with improved efficacy and safety profiles. However, one of the limitations is the complex synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for research on Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Animal studies have shown that Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate can improve cognitive function and reduce neuroinflammation.
Another area of research is its use as an anti-cancer agent. Studies have demonstrated that Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate can inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting angiogenesis.
Conclusion:
Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it an attractive candidate for drug development. Further research is needed to fully understand its effects and to develop novel drugs based on its structure.
Synthesis Methods
The synthesis of Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of ethyl 3,3-difluorocyclobutanecarboxylate with sodium azide to form the corresponding azide intermediate. This intermediate is then reduced using lithium aluminum hydride to give the amine product, which is further reacted with formaldehyde to obtain Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate.
Scientific Research Applications
Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate has been studied extensively for its potential therapeutic applications in various diseases. One of the primary areas of research is its use as an anti-inflammatory agent. Studies have shown that Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Another area of research is its potential use as an analgesic. Animal studies have demonstrated that Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate can alleviate pain by modulating the activity of certain receptors in the brain and spinal cord.
properties
IUPAC Name |
ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-2-13-6(12)7(5-11)3-8(9,10)4-7/h2-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHJYFSQMNCRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2428633.png)
![N-(3-fluoro-4-methylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2428634.png)
![N-(2-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2428635.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2428636.png)

![1-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2428641.png)

![N-(3-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2428644.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2428647.png)

![(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2428652.png)

